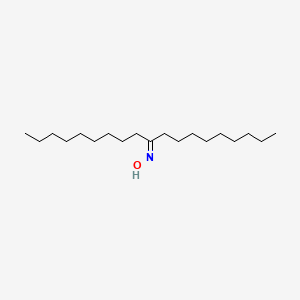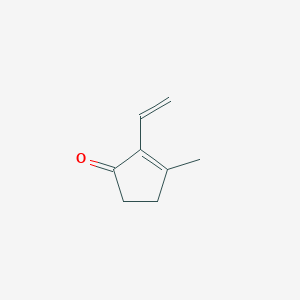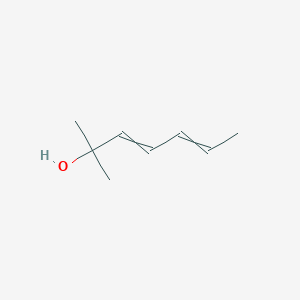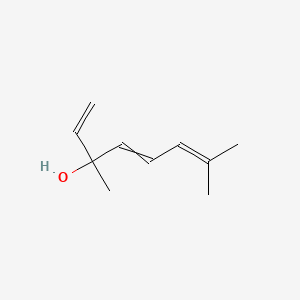![molecular formula C11H10N2 B14413522 (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile CAS No. 85695-86-9](/img/structure/B14413522.png)
(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[222]oct-5-en-2-ylidene)propanedinitrile is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of bicyclo[2.2.2]oct-5-en-2-one, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bicyclic structure provides rigidity, which can influence its reactivity and interaction with other molecules. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: A precursor in the synthesis of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile.
Bicyclo[2.2.2]oct-5-en-2-ol: Another related compound with a hydroxyl group instead of nitrile groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A compound with multiple carboxylic anhydride groups.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and nitrile functional groups. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its rigidity and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
85695-86-9 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.2]oct-5-enylidene)propanedinitrile |
InChI |
InChI=1S/C11H10N2/c12-6-10(7-13)11-5-8-1-3-9(11)4-2-8/h1,3,8-9H,2,4-5H2 |
Clave InChI |
AIRSHCVVMCOYLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1CC2=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)





![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

